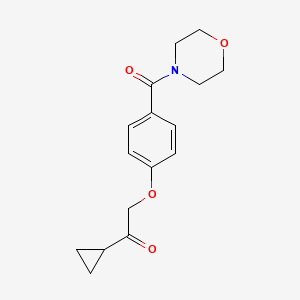

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone

Description

Properties

IUPAC Name |

1-cyclopropyl-2-[4-(morpholine-4-carbonyl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-15(12-1-2-12)11-21-14-5-3-13(4-6-14)16(19)17-7-9-20-10-8-17/h3-6,12H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIRKSZVGSYHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropyl ketone with 4-(morpholine-4-carbonyl)phenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out in solvents such as DMF or ethanol, depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physical Properties

- 2-Fluorophenyl Derivative : Crystalline solid with melting point 391–393 K; stable via C–H⋯F interactions .

- Methoxy-Amino Variant: Colorless oil; characterized by NMR (δ 6.73 ppm for aromatic protons) .

Key Research Findings and Implications

Substituent Effects :

- Fluorine and nitro groups increase electrophilicity, influencing reactivity in cross-coupling reactions .

- Morpholine-4-carbonyl may improve solubility and target engagement in drug design.

Synthetic Efficiency: High-yield routes (e.g., 97% for 2-fluorophenyl variant) highlight the feasibility of scaling cyclopropyl ethanone synthesis .

Biological Potential: Fluorinated analogs show broad bioactivity, suggesting the target compound could be optimized for specific therapeutic pathways.

Biological Activity

1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropyl group attached to an ethanone backbone, with a phenoxy group containing a morpholine moiety. This unique structure may contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits moderate antibacterial properties.

Key Findings:

- Bacterial Strains Tested : The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate MIC values suggesting moderate effectiveness against these pathogens, although specific concentration data were not provided in the available literature.

Table 1: Antibacterial Activity Overview

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | Not specified | Moderate |

| Escherichia coli | Not specified | Moderate |

Further investigations are required to elucidate the mechanism of action and compare its efficacy with established antibiotics.

Antiviral Activity

The antiviral potential of this compound has been less extensively studied. One notable investigation explored its effects against the influenza virus.

Key Findings:

- Influenza Virus Testing : Results from this study were inconclusive, indicating a need for more comprehensive research to determine the compound's efficacy against various viral strains.

While specific mechanisms of action for this compound have not been fully elucidated, initial hypotheses suggest that it may interfere with bacterial cellular processes or viral replication pathways. Further studies utilizing advanced techniques such as flow cytometry could provide insights into cellular interactions and potential targets.

Case Studies

A few case studies have emerged focusing on the compound's application in drug development and antimicrobial testing:

- Case Study 1 : A study assessed the compound's ability to inhibit bacterial growth in vitro. Results indicated that while it showed some promise, further optimization of the chemical structure could enhance its antibacterial properties.

- Case Study 2 : Another investigation aimed at evaluating the compound's safety profile alongside its biological activity revealed no significant cytotoxic effects at tested concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.